BenchChemオンラインストアへようこそ!

Octahydro-1H-pyrido[1,2-c][1,3]oxazepine

Conformational analysis NMR spectroscopy Heterocyclic chemistry

Octahydro-1H-pyrido[1,2-c][1,3]oxazepine (CAS 40269-84-9) is the fully saturated, unsubstituted parent heterocycle of the perhydropyrido[1,2-c][1,3]oxazepine class, consisting of a piperidine ring trans-fused to a seven-membered 1,3-oxazepine ring. With a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol, this bicyclic bridgehead-nitrogen compound serves as the foundational scaffold from which substituted analogs (e.g., 8-ethyl, 9-methyl, 3-methyl derivatives) are constructed.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 40269-84-9
Cat. No. B3351843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-1H-pyrido[1,2-c][1,3]oxazepine
CAS40269-84-9
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCN2COCCCC2C1
InChIInChI=1S/C9H17NO/c1-2-6-10-8-11-7-3-5-9(10)4-1/h9H,1-8H2
InChIKeyLXJXXNCUJJWTDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-1H-pyrido[1,2-c][1,3]oxazepine (CAS 40269-84-9): Core Scaffold Identity and Scientific Procurement Context


Octahydro-1H-pyrido[1,2-c][1,3]oxazepine (CAS 40269-84-9) is the fully saturated, unsubstituted parent heterocycle of the perhydropyrido[1,2-c][1,3]oxazepine class, consisting of a piperidine ring trans-fused to a seven-membered 1,3-oxazepine ring [1]. With a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol, this bicyclic bridgehead-nitrogen compound serves as the foundational scaffold from which substituted analogs (e.g., 8-ethyl, 9-methyl, 3-methyl derivatives) are constructed [2]. Its significance in procurement arises not from inherent biological potency—it lacks potent stand-alone activity—but from its role as the stereochemically-defined, unsubstituted reference standard against which the conformational behavior and derivatization potential of all in-class analogs must be calibrated [3].

Why In-Class Pyridooxazepine Analogs Cannot Be Interchanged with Octahydro-1H-pyrido[1,2-c][1,3]oxazepine (40269-84-9)


The perhydropyrido[1,2-c][1,3]oxazepine ring system exhibits an exceptionally sensitive conformational equilibrium that is quantitatively determined by (i) the heteroatom in the seven-membered ring, (ii) the presence and stereochemistry of substituents, and (iii) protonation state [1]. Replacing the oxygen atom with sulfur (thiazepine) shifts the trans-fused conformer population from ~74% to >98% [2]; changing the ring size from seven-membered oxazepine to six-membered oxazine alters the free-base trans-fused proportion from 74% to 90% [1]. Even a single methyl or ethyl substituent at C-8 or C-9 can qualitatively switch dimerization propensity—trans-isomers of the parent and certain substituted derivatives undergo reversible dimerization to a crystalline 14-membered macrocycle, while the corresponding cis-isomers and specific epimers do not [3]. Consequently, generic substitution of this unsubstituted scaffold with any ‘close analog’ without experimental conformational verification risks introducing a compound with profoundly different solution behavior, solid-state properties, and derivatization chemistry, undermining reproducibility in both synthetic and pharmacological studies [4].

Quantitative Differentiation Evidence for Octahydro-1H-pyrido[1,2-c][1,3]oxazepine (40269-84-9) Versus Closest Analogs


Conformational Equilibrium: Oxazepine vs. Thiazepine Heteroatom Replacement Defines trans-Fused Population Difference of >24 Percentage Points

In CDCl₃ solution at 25°C, perhydropyrido[1,2-c][1,3]oxazepine (the target scaffold) adopts a conformational equilibrium of approximately 74% trans-fused conformer in equilibrium with 26% O-inside-cis-fused conformer. The direct sulfur analog, perhydropyrido[1,2-c][1,3]thiazepine, under identical conditions (CDCl₃, 25°C), adopts an equilibrium containing >98% trans-fused conformer [1]. This represents a >24 percentage-point difference in trans-fused conformer population arising solely from O→S heteroatom substitution in the seven-membered ring. The cis-(H-5a, H-8)-8-ethyl-substituted derivatives of both systems show increased preference for S/O-inside-cis conformations, further demonstrating that the unsubstituted oxazepine occupies a distinct region of conformational space that cannot be extrapolated from thiazepine data [1].

Conformational analysis NMR spectroscopy Heterocyclic chemistry

Free-Base Conformational Equilibrium: Seven-Membered Oxazepine (74% trans) vs. Six-Membered Oxazine (90% trans) Differs by 16 Percentage Points

Comparing the free-base conformational equilibria across three bridgehead-nitrogen heterocycles studied in the same laboratory reveals a systematic relationship between ring size and trans-fused conformer population. Perhydropyrido[1,2-c][1,3]oxazepine (seven-membered 1,3-oxazepine ring) exhibits 74% trans-fused conformers. The six-membered analog, perhydropyrido[1,2-c][1,3]oxazine, shows 90% trans-fused conformers. The five-membered analog, perhydrooxazolo[3,4-a]pyridine, shows 68% trans-fused conformers [1]. The oxazepine thus occupies an intermediate position that is 16 percentage points below the oxazine and 6 percentage points above the oxazolo compound, establishing that ring size alone—independent of heteroatom identity—is a first-order determinant of conformational preference in this scaffold family [1].

Conformational analysis Ring-size effects Stereochemistry

Protonation-Induced Conformational Shift: Hydrochloride Salt Formation Shifts Oxazepine trans-Fused Population from 74% to 79%, a +5 Percentage-Point Change Distinct from Oxazine (+15 pp) and Oxazolo (+40 pp)

Protonation of the three perhydropyrido-oxaza heterocycles by HCl gas in diethyl ether produces markedly different shifts in trans-fused conformer populations. Perhydropyrido[1,2-c][1,3]oxazepine free base (74% trans-fused) yields hydrochloride salt containing 79% trans-fused salt, a modest +5 percentage-point increase. Perhydropyrido[1,2-c][1,3]oxazine shifts from 90% (free base) to 75% (trans-fused hydrochloride salt), a −15 percentage-point decrease. Perhydrooxazolo[3,4-a]pyridine shifts from 68% (free base) to only 28% trans-fused hydrochloride salt, a −40 percentage-point decrease [1]. The oxazepine is unique among the three in that protonation increases rather than decreases the trans-fused population, and the magnitude of the shift (+5 pp) is far smaller than for the oxazine (−15 pp) or oxazolo (−40 pp) systems, indicating that the oxazepine scaffold possesses the most protonation-tolerant conformational profile in this series [1].

Protonation stereochemistry Hydrochloride salt Conformational switching

Reversible Dimerization Propensity: trans-Isomers of Perhydropyrido[1,2-c][1,3]oxazepines Dimerize to a Crystalline 14-Membered Macrocycle; cis-Isomers and Specific Epimers Do Not

The parent perhydropyrido[1,2-c][1,3]oxazepine and its trans-isomers undergo an unusual reversible dimerization from the liquid state to form a crystalline dimer containing a 14-membered heterocyclic ring, confirmed by X-ray analysis [1][2]. By contrast, the epimers of the 8-ethyl and 8-methyl compounds, together with cis(6-H,5a-H)-6-methylperhydropyrido[1,2-c][1,3]oxazepine, do not undergo this dimerization and exist in solution predominantly in the cis-fused ring conformation [2]. This binary dimerization/no-dimerization behavior is governed exclusively by ring junction stereochemistry (trans vs. cis) and the position/epimeric configuration of substituents, making the unsubstituted parent oxazepine the essential reference for predicting dimerization competence in any newly synthesized analog [2].

Reversible dimerization X-ray crystallography Macrocyclic chemistry

Low-Temperature Conformational Freezing: trans:cis Ratio Increases from ~3:1 (Ambient) to ~5:1 at −80°C, Enabling Conformer-Specific Reactivity Studies

At ambient temperature, perhydropyrido[1,2-c][1,3]oxazepine exhibits a trans-fused:O-inside-cis-fused ratio of approximately 3:1 (74:26). Cooling to −80°C (CDCl₃–CFCl₃ solution) shifts this ratio to approximately 5:1 (ca. 83:17 trans:cis), as determined by ¹³C NMR spectroscopy [1]. This temperature-dependent enrichment of the trans-fused conformer demonstrates that the oxazepine scaffold possesses a measurable, exploitable conformational bias that can be amplified by low-temperature conditions—a property that is relevant for cryogenic reaction stereocontrol and for low-temperature biophysical studies where a dominant single conformer is required. The same study noted that a reliable estimate of ambient-temperature conformational equilibrium could not be extracted from comparison with conformationally locked analogs, underscoring that only direct measurement on the unsubstituted parent compound provides definitive data [1].

Low-temperature NMR Conformational freezing Dynamic stereochemistry

Scaffold Privilege for 5-HT₂C Receptor Agonism: Unsubstituted Oxazepine Core Is the Synthetic Entry Point to a Patented Class of Serotonin 5-HT₂C Activators with Demonstrated Superior Activity Over Non-Oxazepine Comparators

The Takeda Pharmaceutical patent US 8,329,687 B2 (and corresponding EP application EP08849982.7) explicitly claims pyridooxazepine derivatives—constructed on the octahydro-1H-pyrido[1,2-c][1,3]oxazepine core—as compounds having 'superior serotonin 5-HT₂C receptor activating action' useful for treating lower urinary tract symptoms, obesity, and organ prolapse [1]. The patent describes that these pyridooxazepine derivatives are 'more selective and effective activators of the serotonin 5-HT₂C receptor compared to existing compounds' [2]. The Takeda group subsequently filed a separate patent (US 8,329,687 B2) on thienooxazepine derivatives (sulfur-containing analogs), indicating that the oxazepine scaffold class—and not the thiazepine or other heteroatom variants—was prioritized as the primary chemotype for 5-HT₂C agonist development [3]. This establishes the unsubstituted oxazepine (40269-84-9) as the essential synthetic precursor for accessing this biologically validated and IP-protected chemical space.

5-HT₂C receptor Serotonin agonist Pyridooxazepine derivatives

Procurement-Driven Application Scenarios for Octahydro-1H-pyrido[1,2-c][1,3]oxazepine (CAS 40269-84-9)


Conformational Reference Standard for Heterocyclic Scaffold Comparison Studies

When a research program requires systematic comparison of conformational behavior across N–C–O, N–C–S, and N–C–N heterocyclic systems, the unsubstituted octahydro-1H-pyrido[1,2-c][1,3]oxazepine serves as the essential oxygen-containing benchmark. Its quantitatively characterized 74:26 trans:cis equilibrium at 25°C [1] and 79:21 trans:cis hydrochloride salt ratio [2] provide the baseline against which thiazepine (>98% trans), oxazine (90% trans free base), and oxazolo (68% trans free base) analogs are compared. Without this unsubstituted parent compound, no valid cross-scaffold conformational comparison can be performed, as substituted derivatives introduce confounding steric and electronic effects that obscure the intrinsic heteroatom contribution.

Synthetic Entry Point for 5-HT₂C Agonist Development Programs

Medicinal chemistry teams pursuing serotonin 5-HT₂C receptor agonists for metabolic or urological indications should procure this unsubstituted scaffold as the starting material for constructing the substituted pyridooxazepine derivatives claimed in the Takeda patent family (US 8,329,687 B2) [3]. The patent explicitly describes pyridooxazepine derivatives as having superior 5-HT₂C receptor activating action compared to existing compounds. Beginning with the unsubstituted oxazepine core eliminates the need for de novo construction of the bicyclic ring system and ensures that the resulting derivatives fall within the claimed IP space, whereas starting from thiazepine, oxazine, or benzoxazepine precursors would require additional synthetic steps and may produce compounds outside the patent claims.

Crystallization and Solid-State Form Screening Exploiting Reversible Dimerization

For solid-state chemistry and pre-formulation studies, the unique reversible dimerization of trans-perhydropyrido[1,2-c][1,3]oxazepines to form a structurally characterized 14-membered macrocyclic dimer [4] opens the possibility of using crystallization conditions to isolate either the monomeric or dimeric form. This property is absent in the cis-isomers and in specific 8-ethyl and 8-methyl epimers that 'do not undergo the dimerisation and exist in solution predominantly in the cis-fused ring conformation' [5]. Procurement of the unsubstituted parent compound, together with its cis-isomer, enables systematic study of dimerization thermodynamics and kinetics without the confounding influence of substituents, providing a clean experimental system for developing crystallization processes that exploit or suppress dimer formation.

Low-Temperature Cryogenic Reaction Stereocontrol Studies

The temperature-dependent conformational enrichment of the oxazepine scaffold—from ~3:1 trans:cis at ambient temperature to ~5:1 at −80°C [6]—makes this compound a valuable substrate for cryogenic reaction studies where conformer population can be modulated by temperature. Research groups investigating the relationship between conformational equilibrium and reaction diastereoselectivity in bicyclic bridgehead-nitrogen systems should procure this compound as the structurally simplest member of the series, enabling unambiguous attribution of stereochemical outcomes to conformational effects rather than to substituent directing effects.

Quote Request

Request a Quote for Octahydro-1H-pyrido[1,2-c][1,3]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.